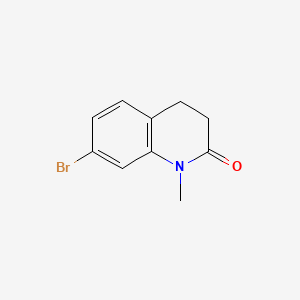

7-Bromo-1-methyl-3,4-dihydroquinolin-2(1H)-one

CAS No.: 1086386-20-0

Cat. No.: VC3258452

Molecular Formula: C10H10BrNO

Molecular Weight: 240.1 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1086386-20-0 |

|---|---|

| Molecular Formula | C10H10BrNO |

| Molecular Weight | 240.1 g/mol |

| IUPAC Name | 7-bromo-1-methyl-3,4-dihydroquinolin-2-one |

| Standard InChI | InChI=1S/C10H10BrNO/c1-12-9-6-8(11)4-2-7(9)3-5-10(12)13/h2,4,6H,3,5H2,1H3 |

| Standard InChI Key | XVBPEXCFWANWIM-UHFFFAOYSA-N |

| SMILES | CN1C(=O)CCC2=C1C=C(C=C2)Br |

| Canonical SMILES | CN1C(=O)CCC2=C1C=C(C=C2)Br |

Introduction

Chemical Structure and Identification

Molecular Structure and Basic Properties

7-Bromo-1-methyl-3,4-dihydroquinolin-2(1H)-one belongs to the dihydroquinolin-2(1H)-one family, characterized by a partially saturated quinoline ring system with a lactam functionality. Its structure consists of a benzene ring fused to a six-membered nitrogen-containing heterocycle with a carbonyl group at position 2. The distinctive features include a bromine atom at position 7 and a methyl group attached to the nitrogen atom at position 1.

Based on its structural similarity to 7-Bromo-3,4-dihydroquinolin-2(1H)-one, we can estimate the following properties:

| Property | Value | Notes |

|---|---|---|

| Molecular Formula | C₁₀H₁₀BrNO | Addition of methyl group to C₉H₈BrNO |

| Molecular Weight | 240.10 g/mol | Calculated from atomic weights |

| Appearance | Crystalline solid | Predicted based on similar compounds |

| Estimated Boiling Point | ~365-370°C at 760 mmHg | Slightly higher than the unmethylated analog |

| Estimated Density | ~1.50-1.55 g/cm³ | Slightly lower than the unmethylated analog |

| Estimated Flash Point | ~175°C | Predicted based on related structures |

Structural Comparison with Related Compounds

The compound differs from 7-Bromo-3,4-dihydroquinolin-2(1H)-one only by the addition of a methyl group at the N-1 position . This N-methylation likely affects hydrogen bonding capability, solubility profile, and potentially biological activity. Unlike 7-Bromo-4-methylquinolin-2(1H)-one, which has a methyl group at position 4 and maintains aromaticity in the heterocyclic ring, our target compound has a saturated C3-C4 bond in the heterocyclic ring .

Spectroscopic Characteristics

| Spectroscopic Method | Expected Characteristics |

|---|---|

| ¹H NMR | Signals for N-methyl group (~3.3-3.5 ppm), aliphatic protons at C3 and C4 (2.5-3.0 ppm), and aromatic protons (6.8-8.0 ppm) |

| ¹³C NMR | Carbonyl carbon (~170 ppm), aromatic carbons (115-145 ppm), aliphatic carbons (25-35 ppm), and N-methyl carbon (~30 ppm) |

| IR | Strong C=O stretching band (1650-1700 cm⁻¹), aromatic C=C stretching (1400-1600 cm⁻¹), C-Br stretching (550-650 cm⁻¹) |

| Mass Spectrometry | Molecular ion peak at m/z 240/242 (characteristic bromine isotope pattern), with fragment ions resulting from loss of bromine and cleavage of the lactam ring |

Synthesis Methodologies

N-Methylation of 7-Bromo-3,4-dihydroquinolin-2(1H)-one

The most direct approach would likely involve N-methylation of 7-Bromo-3,4-dihydroquinolin-2(1H)-one using a methylating agent such as methyl iodide or dimethyl sulfate in the presence of a base :

-

Starting with 7-Bromo-3,4-dihydroquinolin-2(1H)-one

-

Treatment with a base (e.g., NaH, K₂CO₃)

-

Addition of methylating agent (CH₃I or (CH₃)₂SO₄)

-

Purification of the resulting 7-Bromo-1-methyl-3,4-dihydroquinolin-2(1H)-one

Bromination of 1-Methyl-3,4-dihydroquinolin-2(1H)-one

An alternative approach might involve selective bromination at the 7-position of 1-methyl-3,4-dihydroquinolin-2(1H)-one:

-

Treatment of 1-methyl-3,4-dihydroquinolin-2(1H)-one with a brominating agent (e.g., Br₂, NBS)

-

Control of reaction conditions to favor substitution at position 7

-

Purification of the desired product

Reaction Considerations

When synthesizing 7-Bromo-1-methyl-3,4-dihydroquinolin-2(1H)-one, several factors should be considered:

-

The N-H of the lactam in 3,4-dihydroquinolin-2(1H)-one is moderately acidic and can be deprotonated with appropriate bases

-

The bromination of the aromatic ring should be conducted under controlled conditions to ensure regioselectivity

-

Purification might require chromatographic techniques to separate the desired product from potential side products

Chemical Reactivity

Functional Group Reactivity

The compound contains several reactive sites:

-

The lactam carbonyl group (C=O) can undergo nucleophilic addition reactions

-

The C-Br bond can participate in various coupling reactions (e.g., Suzuki, Stille, Sonogashira)

-

The N-methyl group could potentially be involved in dealkylation reactions

-

The partially saturated ring (C3-C4) could undergo oxidation to form the fully aromatic system

Biological and Pharmaceutical Significance

Structure-Activity Relationships

The key structural features that may influence biological activity include:

| Structural Feature | Potential Impact on Activity |

|---|---|

| Bromine at C7 | May enhance binding to specific protein pockets; could increase lipophilicity |

| N-Methyl group | Eliminates H-bond donation capability at N1; affects molecular recognition |

| Lactam functionality | Provides H-bond acceptor site; important for interaction with biological targets |

| Partially saturated ring | Affects molecular planarity and binding conformation |

Applications in Organic Synthesis

As a Building Block

7-Bromo-1-methyl-3,4-dihydroquinolin-2(1H)-one could serve as a valuable intermediate in organic synthesis for:

-

Construction of more complex heterocyclic systems

-

Library synthesis for drug discovery programs

-

Development of novel materials with specific electronic properties

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume